molecular formula C11H11ClN2O2S B5659016 methyl [(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)thio]acetate

methyl [(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)thio]acetate

Cat. No. B5659016
M. Wt: 270.74 g/mol
InChI Key: XYRBIOFQTKWZIP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves reactions under specific conditions to achieve desired structures. For instance, the synthesis of 4-(4,6-dimethoxylpyrimidin-2-yl)-3-thiourea carboxylic acid methyl ester demonstrates a process involving 2-amino-4,6-dimethoxyl pyrimidine, potassium thiocyanate, and methyl chloroformate in ethyl acetate, followed by recrystallization (S. Ji, 2006). This example highlights the typical methodologies employed in synthesizing complex esters and related compounds.

Molecular Structure Analysis

Molecular structure determination is crucial for understanding compound properties. X-ray diffraction analysis has been a key technique for such investigations. For example, the crystal structure of methyl 2-{[(6S*,7R*,8S*)-7-acetyl-8-(4-chlorophenyl)-4-cyano-6-hydroxy-1,6-dimethyl-5,6,7,8-tetrahydroisoquinolin-3-yl]sulfanyl}acetate revealed insights into molecular orientations and interactions within the crystal lattice (J. Mague et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving the title compound or its analogs often lead to the formation of various structures with potential applications. The reaction pathways and the resulting products are influenced by factors such as reactants, catalysts, and conditions. An example includes the transformation of nitriles and synthesis reactions of specific thiones, demonstrating the versatility and reactivity of these compounds under different conditions (Y. A. Sharanin & G. V. Klokol, 1988).

properties

IUPAC Name

methyl 2-(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)sulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O2S/c1-6-8(4-13)11(14-7(2)10(6)12)17-5-9(15)16-3/h5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYRBIOFQTKWZIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=C1Cl)C)SCC(=O)OC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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